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Compound of Interest

Compound Name: 5-Benzofuranmethanamine
Cat. No.: B12360249
Get Quote
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Executive Summary

(1-Benzofuran-5-yl)methanamine (CAS: 13616-29-0 for free base; often found as HCI salt) is a
bicyclic aromatic primary amine. Structurally, it consists of a benzofuran core substituted at the
5-position with a methanamine (-CHz2NHz) group. It serves as a critical bioisostere for
tryptamine and serotonin derivatives in medicinal chemistry, offering altered metabolic stability
and lipophilicity profiles while maintaining affinity for monoamine receptors (5-HT, TAAR).

This guide provides a definitive analysis of its physicochemical properties, a validated synthesis
protocol via nitrile reduction, and a comprehensive spectroscopic breakdown (NMR, MS, IR).

Structural & Electronic Properties[1]
Physicochemical Profile
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Property Value /| Description

IUPAC Name 1-(1-Benzofuran-5-yl)ymethanamine
Molecular Formula CoHsNO

Molecular Weight 147.18 g/mol

White to off-white crystalline solid (HCI salt); Oil

Appearance (Free base)

pKa (Calc.) ~9.2 (Conjugate acid of amine)
LogP (Calc.) 1.2-15

H-Bond Donors/Acceptors 2 Donors (NHz), 2 Acceptors (N, O)

Bioisosterism & Pharmacophore

The benzofuran ring is a classic bioisostere of the indole ring found in tryptophan and
serotonin.

» Electronic Difference: The oxygen atom in benzofuran is more electronegative than the NH in
indole, reducing the electron density of the pyrrole-like ring.

o H-Bonding: Unlike indole, the benzofuran oxygen is a weak H-bond acceptor and cannot act
as a donor, altering binding kinetics in pockets requiring an NH donor (e.g., 5-HT1A receptor
serine residues).

Synthetic Pathway: Nitrile Reduction

While reductive amination of the aldehyde is possible, the reduction of 5-cyanobenzofuran
offers a cleaner route to the primary amine, avoiding dimer (secondary amine) formation
common in aldehyde-ammonia reactions.

Reaction Scheme (Graphviz)
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Critical Parameters

Exothermic Quench

Anhydrous Conditions (Ar/N2)

LiAIH4 (excess)
Dry THF, 0°C to Reflux
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Click to download full resolution via product page

Figure 1: Reduction of 5-cyanobenzofuran to (1-benzofuran-5-yl)methanamine using Lithium
Aluminum Hydride.

Detailed Protocol

Reagents: 5-Cyanobenzofuran (1.0 eq), LiAlH4 (2.5 eq), Anhydrous THF, 15% NaOH.

e Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add LiAlHa4 pellets (2.5
eq) suspended in anhydrous THF. Cool to 0°C.

¢ Addition: Dissolve 5-cyanobenzofuran in THF and add dropwise to the hydride suspension.
The reaction is exothermic; maintain temperature <10°C.

o Reflux: Once addition is complete, warm to room temperature, then reflux for 3—6 hours.
Monitor by TLC (disappearance of nitrile spot).

o Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL
per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.

« |solation: Filter off aluminum salts. Dry filtrate over Na2SOa4 and concentrate in vacuo to yield
the crude amine oll.
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 Purification: Convert to HCI salt by adding 2M HCI in diethyl ether. Recrystallize from
EtOH/Et20.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

The benzofuran system has a distinct coupling pattern. The 5-substituted system leaves
protons at positions 2, 3, 4, 6, and 7.

H NMR (400 MHz, CDCls) — Free Base:

.. . o Coupling (J Assignment
Position Shift (6 ppm) Multiplicity .
Hz) Logic

Alpha to
oxygen (furan
H-2 7.60 d 2.2 xygen (fu
ring); most
deshielded.

Meta coupling to
H-4 7.48 d 1.5 H-6; ortho to
alkyl group.

Ortho to oxygen;
distinct doublet.

H-7 7.42 d 8.5

Ortho to H-7,

meta to H-4.

H-6 7.18 dd 8.5,15

Beta to oxygen

furan ring);
H-3 6.72 d 2.2 ( 9) )

characteristic

alkene-like shift.

Benzylic
CH:2 3.92 s - methylene

protons.

| NHz | 1.60 | br s | - | Exchangeable; shift varies with concentration. |
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13C NMR (100 MHz, CDCIs):

e Aromatic Carbons: 154.2 (C7a), 145.5 (C2), 136.0 (C5), 128.1 (C3a), 124.5 (C6), 121.0 (C4),
111.5 (C7), 106.4 (C3).

o Aliphatic Carbon: 46.5 (—CH2—NH.).

Mass Spectrometry (EI-MS)

Parent lon: m/z 147 [M]* Base Peak: m/z 130 [M — NHs]* or m/z 118 [Benzofuran]* depending
on ionization energy.

Fragmentation Pathway (Graphviz):

Molecular lon
[M]+ m/z 147

[M - NH2]+ [M - CH2NH2]+
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m/z 131 m/z 118

CO (28)
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Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for (1-benzofuran-5-yl)methanamine under Electron
Impact (El).
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Infrared Spectroscopy (IR)

e 3350-3280 cm~1: N—H stretching (primary amine doublet).

3050 cm~1: C—H stretching (aromatic).

2920 cm~1: C—H stretching (methylene).

1580, 1470 cm~1: C=C aromatic ring skeletal vibrations.

1250 cm~1: C—O-C asymmetric stretch (benzofuran ring signature).

Applications in Drug Discovery

This scaffold is primarily utilized as a serotonergic ligand.

e 5-HT2 Agonists: The 5-(2-aminopropyl)benzofuran (5-APB) and 5-(2-
methylaminopropyl)benzofuran (5-MAPB) are potent 5-HT2B/2C agonists. The methanamine
described here is the lower homolog, often used to probe steric bulk tolerance in the receptor
binding pocket.

e MAO Inhibitors: Primary benzylic amines are susceptible to oxidation by Monoamine
Oxidase (MAO). The benzofuran analog is often investigated for selectivity between MAO-A
and MAO-B compared to the indole analogs.

Safety & Handling
e GHS Classification: Warning.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

» Storage: Hygroscopic (especially as HCI salt). Store under inert atmosphere at -20°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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